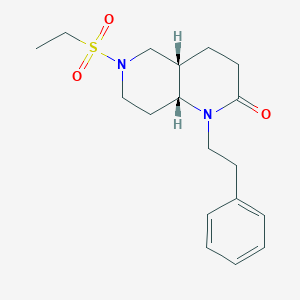![molecular formula C19H25N3O2 B5499387 9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5499387.png)
9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane, commonly known as CUDC-101, is a novel small molecule inhibitor that has shown promising results in preclinical and clinical studies as a potential therapeutic agent for various types of cancers.
Mechanism of Action
CUDC-101 exerts its anti-cancer effects through multiple mechanisms. It inhibits the activity of EGFR and HER2, which are overexpressed in many types of cancers and promote cell proliferation and survival. CUDC-101 also inhibits the activity of HDACs, which regulate gene expression and are often dysregulated in cancer cells. By inhibiting these signaling pathways, CUDC-101 induces cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
CUDC-101 has been shown to have potent anti-cancer effects in vitro and in vivo. It has been tested in various cancer cell lines, including breast, lung, prostate, and colon cancer, and has shown dose-dependent inhibition of cell proliferation and induction of apoptosis. In animal models of cancer, CUDC-101 has been shown to inhibit tumor growth and metastasis, and to increase survival rates. CUDC-101 has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of CUDC-101 is its broad-spectrum activity against multiple signaling pathways that are dysregulated in cancer cells. This makes it a potential therapeutic agent for various types of cancers. Another advantage is its ability to enhance the efficacy of other anti-cancer agents, which could lead to improved treatment outcomes. However, one limitation of CUDC-101 is its relatively low solubility in water, which could affect its bioavailability and pharmacokinetics. This could be addressed by developing new formulations or delivery methods.
Future Directions
There are several future directions for the research and development of CUDC-101. One direction is to optimize its pharmacokinetics and develop new formulations or delivery methods to improve its bioavailability and efficacy. Another direction is to investigate its potential as a combination therapy with other anti-cancer agents, such as immune checkpoint inhibitors. Additionally, the mechanism of action of CUDC-101 could be further elucidated to identify new targets and pathways for cancer treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of CUDC-101 in human patients.
Synthesis Methods
The synthesis of CUDC-101 involves a series of chemical reactions, starting from commercially available starting materials. The key steps in the synthesis include the formation of an indazole ring, a spirocyclic lactam, and a urea linkage. The final product is obtained by purification through column chromatography. The synthesis of CUDC-101 has been reported in several research articles, and the yield and purity of the product have been optimized.
Scientific Research Applications
CUDC-101 has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit multiple signaling pathways that are involved in cancer cell growth and survival, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylases (HDACs). CUDC-101 has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
(1,5-dimethylindazol-3-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-3-4-16-15(13-14)17(20-21(16)2)18(23)22-9-5-19(6-10-22)7-11-24-12-8-19/h3-4,13H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGYMUCSDYTJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2C(=O)N3CCC4(CC3)CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N,3-dimethyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-sulfonamide](/img/structure/B5499308.png)
![2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5499313.png)
![4-bromo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5499317.png)

![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5499330.png)
![N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5499344.png)
![N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea](/img/structure/B5499360.png)
![N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide](/img/structure/B5499368.png)
![N-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5499369.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5499375.png)
![3-chloro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5499398.png)
![1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5499401.png)
![4-benzyl-3-ethyl-1-[2-(2-hydroxyethoxy)ethyl]-1,4-diazepan-5-one](/img/structure/B5499409.png)
![ethyl 2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(2-furyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5499411.png)